molecular formula C10H10F3NO3 B1528725 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid CAS No. 1393585-33-5

2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid

Cat. No. B1528725
M. Wt: 249.19 g/mol
InChI Key: TZGOEAGUFDXFRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid” is a complex organic compound. It contains an amino group, a carboxyl group, and a side chain or R group, which are all attached to the alpha carbon . The R group is the part that distinguishes one amino acid from the next .


Synthesis Analysis

The synthesis of similar compounds often involves a series of reactions including fluoridation, hydrolysis, and acidification . In some cases, a Pd-catalyzed coupling reaction is used .

Scientific Research Applications

Environmental and Industrial Monitoring

The compound has been studied in environmental and industrial contexts, particularly in relation to perfluorinated compounds. For instance, a study focused on the body burden of various perfluorinated substances in populations living near a production plant where a related compound, ADONA, was used. This research aimed to understand the exposure and potential health risks associated with these substances, emphasizing the importance of reducing exposure to certain perfluorinated compounds like PFOA (Fromme et al., 2017).

Neurological Research

The compound has also found relevance in neurological research. For instance, a study measured various neurotransmitter metabolites in cerebrospinal fluid specimens from patients with Rett syndrome. Despite previous assumptions, the study found that cerebral monoamine metabolites were present in normal concentrations, challenging previous understandings of the biochemical underpinnings of this disorder (Perry et al., 1988).

Pharmacokinetics and Drug Metabolism

Understanding the metabolic pathways and pharmacokinetics of various compounds, including those structurally similar to 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid, is crucial in pharmacology. For example, a study on the urinary metabolites of halothane identified three major metabolites, which helps in understanding the potential hepatotoxicity and metabolic pathways of halothane. This type of research is critical for ensuring the safety and efficacy of pharmaceuticals (Cohen et al., 1975).

properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO3/c1-17-7-4-2-3-6(5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGOEAGUFDXFRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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